molecular formula C10H17Cl B13161345 3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane

3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane

Cat. No.: B13161345
M. Wt: 172.69 g/mol
InChI Key: SOKMIVWJKUAMQP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-propylbicyclo[310]hexane is a bicyclic organic compound characterized by a unique structure that includes a chloromethyl group and a propyl group attached to a bicyclo[310]hexane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for 3-(Chloromethyl)-3-propylbicyclo[31These reactions can be performed on a gram scale, providing high yields and diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters, which are important building blocks for medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane involves the formation of a highly strained bicyclic structure. This strain can be released through various chemical reactions, such as cyclopropyl-to-allyl cation ring opening, which drives the formation of new chemical bonds . The compound’s reactivity is influenced by the presence of the chloromethyl and propyl groups, which can participate in substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane is unique due to its specific combination of a chloromethyl group and a propyl group on a bicyclo[3.1.0]hexane scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

3-(chloromethyl)-3-propylbicyclo[3.1.0]hexane

InChI

InChI=1S/C10H17Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h8-9H,2-7H2,1H3

InChI Key

SOKMIVWJKUAMQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2CC2C1)CCl

Origin of Product

United States

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